Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a benzothiazole moiety linked to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde to form a thioether intermediate. This intermediate is then reacted with ethyl 5-methyl-3-isoxazolecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isoxazole compounds .
Scientific Research Applications
ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid
- 1,3-Benzothiazol-2-yl hydrazones
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Uniqueness
ETHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE stands out due to its unique combination of benzothiazole and isoxazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C15H14N2O3S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3S2/c1-3-19-14(18)13-10(9(2)20-17-13)8-21-15-16-11-6-4-5-7-12(11)22-15/h4-7H,3,8H2,1-2H3 |
InChI Key |
RUHCMFZSZPREGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CSC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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